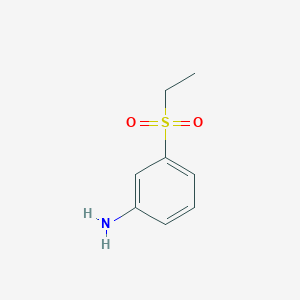

3-(Ethanesulfonyl)aniline

描述

3-(Ethanesulfonyl)aniline is a substituted aniline derivative featuring an ethanesulfonyl (-SO₂-C₂H₅) group at the meta position of the benzene ring. This compound is part of the sulfonamide family, which is widely utilized in pharmaceuticals, agrochemicals, and materials science due to its electron-withdrawing sulfonyl group and aromatic amine functionality.

属性

IUPAC Name |

3-ethylsulfonylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-2-12(10,11)8-5-3-4-7(9)6-8/h3-6H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCIQLGLOYPISKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethanesulfonyl)aniline typically involves the sulfonylation of aniline derivatives. One common method is the reaction of aniline with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product .

化学反应分析

Types of Reactions

3-(Ethanesulfonyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration and halogens for halogenation.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Nitroaniline or halogenated aniline derivatives.

科学研究应用

3-(Ethanesulfonyl)aniline has several scientific research applications:

作用机制

The mechanism of action of 3-(Ethanesulfonyl)aniline involves its interaction with various molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the aniline ring. This can affect the compound’s ability to participate in chemical reactions and interact with biological molecules. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers: 4-(Ethanesulfonyl)aniline Hydrochloride

The para-substituted isomer, 4-(ethanesulfonyl)aniline hydrochloride (CAS: 879685-29-7), differs in the sulfonyl group’s position. Key distinctions include:

Alkylsulfonyl Derivatives

a) 3-(Methylsulfonyl)aniline (CAS: 35216-39-8)

- Molecular Formula: C₇H₉NO₂S vs. C₈H₁₁NO₂S (3-(ethanesulfonyl)aniline).

- Applications : Likely used in similar contexts, such as intermediates for dyes or pharmaceuticals, but with reduced steric hindrance due to the smaller methyl group.

b) 3-[(3-Methylbutane)sulfonyl]aniline (CAS: 1375068-98-6)

- Molecular Weight: 227.32 g/mol (C₁₁H₁₇NO₂S).

Heterocyclic Sulfonyl Derivatives

a) 3-[(Morpholin-4-yl)sulphonyl]aniline

- Structure : Incorporates a morpholine ring, introducing hydrogen-bond acceptor sites.

- Regulatory Status: Not listed on major regulatory inventories, unlike some sulfonamide pharmaceuticals .

- Applications : The morpholine moiety may improve solubility or target specificity in bioactive molecules.

b) 3-(Azepane-1-sulfonyl)-4-methylaniline (CAS: 326918-48-3)

- Molecular Weight : 268.38 g/mol (C₁₃H₂₀N₂O₂S).

- Functionality : The azepane (7-membered ring) and methyl group add conformational flexibility and steric bulk, which could influence binding affinity in receptor-ligand interactions .

生物活性

3-(Ethanesulfonyl)aniline, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an ethanesulfonyl group attached to an aniline structure, which may enhance its interaction with biological targets. The following sections will explore the biological activity of this compound, supported by data tables and research findings.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 186.23 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

Antimicrobial Activity

Research indicates that sulfonamide compounds, including this compound, exhibit antimicrobial properties . The sulfonamide group is known to enhance the biological activity of compounds through improved binding interactions with bacterial enzymes such as dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This mechanism suggests that this compound may be effective against a range of microbial pathogens.

Anticancer Properties

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated that certain derivatives could induce apoptosis in cancer cell lines such as HeLa and MDA-MB-231 by disrupting tubulin polymerization, a critical process in cell division.

Case Study: Structure-Activity Relationship (SAR)

A study focusing on the SAR of various aniline derivatives, including those similar to this compound, revealed that modifications at the sulfonamide position significantly influence biological activity. Compounds with electron-withdrawing groups at specific positions exhibited enhanced antiproliferative effects against cancer cells.

The proposed mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.

- Disruption of Microtubule Dynamics : By interfering with tubulin polymerization, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells |

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Bromo-3-(ethanesulfonyl)aniline | Bromine on phenyl ring | Enhanced chemical reactivity |

| 4-Chloro-3-(ethanesulfonyl)aniline | Chlorine substituent | Different electronic properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。